K-76 COONa -

K-76 COONa

Catalog Number: EVT-1593047
CAS Number:
Molecular Formula: C23H29NaO7
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

K-76 COONa is derived from K-76, which is originally a compound with significant implications in immunology. The sodium salt form enhances its solubility and bioavailability, making it more applicable for experimental and therapeutic uses. It falls under the category of organic salts, specifically carboxylate salts, which are characterized by the presence of a carboxylate group (-COO^-) associated with a sodium ion (Na^+) .

Synthesis Analysis

Methods and Technical Details

The synthesis of K-76 COONa typically involves the neutralization of K-76 carboxylic acid with sodium hydroxide or sodium carbonate. This reaction can be summarized as follows:

  1. Preparation of K-76 Acid: The precursor compound, K-76, is synthesized through multi-step organic reactions involving specific reagents under controlled conditions.
  2. Neutralization Reaction: The carboxylic acid form of K-76 is treated with an equivalent amount of sodium hydroxide or sodium carbonate in an aqueous medium. The reaction can be represented as:
    K 76 COOH+NaOHK 76 COONa+H2O\text{K 76 COOH}+\text{NaOH}\rightarrow \text{K 76 COONa}+\text{H}_2\text{O}
  3. Purification: Post-reaction, the solution is evaporated to remove water, followed by recrystallization from suitable solvents to obtain pure K-76 COONa .
Molecular Structure Analysis

Structure and Data

The molecular structure of K-76 COONa consists of a central carbon atom bonded to various functional groups characteristic of K-76, along with a carboxylate group that links to the sodium ion. The structural formula can be represented as:

CxHyNzO2Na\text{C}_x\text{H}_y\text{N}_z\text{O}_2\text{Na}

The specific arrangement of atoms provides insight into its reactivity and interaction with biological systems. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

K-76 COONa participates in various chemical reactions due to its reactive carboxylate group. Notably, it can undergo:

  1. Esterification: Reacting with alcohols to form esters.
  2. Acid-Base Reactions: Acting as a weak acid in reactions with stronger bases.
  3. Biological Interactions: Inhibiting complement activation pathways in immune responses, which has been documented in studies exploring its cytotoxicity against cancer cells .

These reactions highlight its versatility in both synthetic organic chemistry and biological applications.

Mechanism of Action

Process and Data

The mechanism of action for K-76 COONa primarily revolves around its ability to modulate immune responses. It inhibits the complement system's classical pathway, which plays a crucial role in immune defense mechanisms. The detailed process involves:

  1. Binding to Complement Proteins: K-76 COONa interacts with specific complement proteins, preventing their activation.
  2. Inhibition of Cytotoxicity: By blocking complement activation, it reduces antibody-dependent cell-mediated cytotoxicity .

This mechanism underscores its potential therapeutic applications in conditions where modulation of the immune response is beneficial.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

K-76 COONa exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of the sodium ion.
  • Melting Point: The melting point ranges around 137–138 °C depending on purity .

Chemical properties include:

  • Reactivity: Reacts readily with acids to form salts.
  • Stability: Stable under normal conditions but should be stored away from strong oxidizing agents .
Applications

Scientific Uses

K-76 COONa has several important applications in scientific research:

  1. Immunological Research: Used as a reagent to study complement activation pathways and immune responses.
  2. Cancer Research: Investigated for its potential in enhancing the efficacy of cancer therapies by modulating immune responses .
  3. Biochemical Assays: Employed in assays that require precise control over complement activity.

These applications highlight the compound's significance in advancing our understanding of immunology and therapeutic interventions.

Biochemical Mechanisms of K-76 COONa in Immune Modulation

Inhibition of Complement System Components: Targeting Factor I and C5

K-76 COONa (sodium p-[(3,4,4-trimethyl-2,5-dioxo-1-imidazolidinyl)phenoxy]acetate) is a fungal-derived monocarboxylic acid that exerts targeted immunosuppressive effects through precise interference with the complement cascade. Biochemical studies establish its primary mechanism as competitive inhibition of Factor I (C3b inactivator), a serine protease essential for regulating C3b-mediated amplification loops [4]. Factor I normally cleaves C3b into inactive fragments (iC3b, C3d/C3g) only when C3b is complexed with cofactors like Factor H or membrane cofactor protein (MCP). K-76 COONa binds directly to Factor I's catalytic domain, impairing its proteolytic activity toward C3b even in the presence of cofactors. This binding is dose-dependent and results in the accumulation of unprocessed C3b on cell surfaces and in the fluid phase [4] [9].

Concurrently, K-76 COONa demonstrates inhibition at the C5 activation step, preventing the generation of pro-inflammatory C5a anaphylatoxin and the membrane attack complex (C5b-9). This occurs through steric hindrance or allosteric modulation of the C5 convertase (C3bBbC3b), which requires assembled C3b fragments for its enzymatic activity [2]. In vivo models of acid aspiration-induced lung injury demonstrate this dual inhibition: pretreatment or post-treatment with K-76 COONa significantly attenuated plasma TNF-α elevation, neutrophil sequestration (measured by reduced tissue myeloperoxidase), and vascular permeability (reduced wet/dry weight ratios) in remote organs like the contralateral lung and intestine. Crucially, these protective effects correlated with diminished complement-mediated inflammation downstream of C5 [2].

Table 1: Key Complement Component Inhibition by K-76 COONa

Target ComponentInhibition MechanismFunctional Consequence
Factor I (C3bINA)Competitive binding to catalytic site; prevents C3b cleavageAccumulation of surface-bound & fluid-phase C3b; impaired regulation of amplification loop
C5Disruption of C5 convertase (C3bBbC3b) assembly/activityReduced generation of C5a (chemotaxis) & C5b-9 (lysis)
C3 Convertase (C3bBb)Indirect destabilization via C3b accumulation & regulationUncontrolled C3 consumption & opsonin deposition

The synergistic disruption of both regulatory (Factor I) and terminal (C5) complement components creates a state of constrained complement activation. While early opsonization (C3b deposition) may persist or even increase transiently due to impaired Factor I function, the critical effector functions driven by C5a (leukocyte chemotaxis, cytokine release) and C5b-9 (cell lysis) are potently suppressed. This makes K-76 COONa particularly effective in models of complement-driven remote organ injury and inflammation where C5a plays a dominant role [2] [5].

Molecular Interactions with Proteolytic Enzymes in Immune Signaling Pathways

Beyond its canonical complement targets, K-76 COONa exhibits modulatory effects on proteolytic enzymes integral to immune signaling cascades. Its core structure, featuring a reactive dicarbonyl moiety within the imidazolidinedione ring, facilitates interactions with the active sites of serine proteases. This is best characterized for its interaction with C3b Inactivator (C3bINA/Factor I), where K-76 COONa acts as a substrate analog, forming reversible interactions with catalytic residues (likely Ser, His, Asp within the serine protease domain) [4]. This binding prevents the conformational changes necessary for efficient C3b docking and cleavage.

Evidence also suggests potential modulation of furin-like proprotein convertases and cathepsin family proteases, albeit often indirectly through upstream complement effects. Furin processes key immune mediators like cytokines (e.g., TGF-β) and viral envelope proteins (e.g., SARS-CoV-2 Spike). While direct inhibition data for K-76 COONa on furin is limited, the compound’s impact on complement reduces the generation of anaphylatoxins (C3a, C5a) known to potentiate furin expression and activity in immune cells [1] [10]. Similarly, cathepsin L—crucial for endosomal processing of antigens and viral entry—can be influenced by K-76 COONa. C5a receptor signaling enhances cathepsin L secretion and activity in phagocytes. By blocking C5a generation, K-76 COONa indirectly attenuates cathepsin L-mediated processes like extracellular matrix degradation and viral spike protein priming [3] [6] [10].

Table 2: K-76 COONa Interactions with Proteolytic Enzymes

Proteolytic EnzymeInteraction TypeImpact on Immune Signaling
Factor I (C3bINA)Direct competitive inhibitionBlocks C3b degradation, dysregulating opsonization & convertase stability
FurinPotential indirect modulationMay alter processing of cytokines/viral proteins via reduced C5a-driven furin upregulation
Cathepsin LIndirect suppressionReduces C5a-enhanced protease activity affecting antigen presentation, ECM remodeling, viral entry

Furthermore, K-76 COONa’s disruption of complement activation impinges on the NF-κB signaling pathway, a master regulator of inflammation. C5a potently activates NF-κB via its receptor (C5aR1), leading to transcription of pro-inflammatory genes (TNF-α, IL-6, IL-1β). By inhibiting C5a generation, K-76 COONa dampens this potent activation node [1]. Complement-opsonized immune complexes also engage phagocytic receptors (e.g., CR3, CR4), triggering intracellular signaling cascades converging on NF-κB and MAPK pathways. Altered C3b processing by K-76 COONa thus modulates the intensity and duration of these signals [1] [8].

Disruption of C3b Hydrolysis and Implications for Opsonization

The most biochemically defined action of K-76 COONa is its specific disruption of the C3b hydrolysis cascade. Factor I, in conjunction with cofactors (Factor H, CR1, MCP), sequentially cleaves cell-surface-bound C3b: First, cleavage at Arg1281-Ser1282 generates iC3b (C3b α' chain fragments), retaining some opsonin function but losing convertase-forming ability. Subsequent cleavage by Factor I (plus CR1 or CR2) releases C3c, leaving C3dg/C3d attached, which acts primarily as a ligand for complement receptor 2 (CR2/CD21) on B cells [4] [7].

K-76 COONa inhibits the initial cleavage step of C3b to iC3b. Biochemical assays using purified components (C3b, Factor I, cofactor β1H/Factor H) demonstrated that K-76 COONa dose-dependently prevents the characteristic degradation of the C3b α' chain, as visualized by SDS-PAGE [4]. Consequently, C3b remains intact on surfaces. This has profound implications:

  • Impaired Opsonophagocytosis: Intact surface C3b is a potent opsonin for phagocytosis via complement receptor 1 (CR1/CD35). However, failure to process C3b to iC3b and C3dg sustains pro-inflammatory signaling through CR1 and prevents the transition to immunoregulatory signals mediated by CR2/CD21 and CR3/CD11b-CD18 binding to iC3b/C3dg. This disrupts the normal resolution phase of inflammation.
  • Loss of Immune Adherence Regulation: Treatment of C3b-coated erythrocytes (EAC1-3b) with Factor I and β1H normally suppresses their immune adherence reactivity (binding to CR1 on primate erythrocytes or platelets) and enables conglutination (binding to collectins like conglutinin). K-76 COONa blocks these functional transitions by preventing C3b cleavage [4].
  • Accumulation of Fluid-Phase C3b-Protein Complexes: During complement activation, a significant proportion of nascent C3b reacts with water or covalently attaches to soluble plasma proteins (e.g., Albumin, Vitamin D-binding protein, IgG) instead of cellular targets. Normally, Factor I rapidly degrades these fluid-phase C3b-protein complexes. K-76 COONa inhibits this degradation, leading to their accumulation [7]. These complexes, detectable by immunoblotting as high molecular weight complexes resistant to reducing agents, are found elevated in pathological states of fluid-phase complement dysregulation like Dense Deposit Disease (DDD). Their persistence may contribute to pathology by consuming complement components, activating endothelial cells, or depositing in tissues.

Table 3: Consequences of Disrupted C3b Hydrolysis by K-76 COONa

C3b Processing Step BlockedDirect ConsequenceDownstream Immunological Effect
Cleavage of C3b → iC3b (by FI + cofactor)Persistence of intact surface C3bSustained pro-phagocytic signaling via CR1; impaired transition to anti-inflammatory iC3b/C3dg-CR3/CR2 signals
Suppression of immune adherenceMaintained CR1-dependent cell adherenceAltered clearance of opsonized particles/cells
Degradation of fluid-phase C3b-protein complexesAccumulation of circulating C3b-complexesPotential consumption of complement factors, endothelial activation, tissue deposition

In diabetic nephropathy models (OLETF rats), K-76 COONa administration significantly reduced urinary protein excretion and glomerular histological injury compared to untreated diabetic controls. Immunofluorescence revealed brilliant staining for C3 and immunoglobulins in glomeruli of untreated diabetics, contrasting with trace or absent staining in K-76 COONa-treated rats [5]. This demonstrates that inhibiting complement activation, particularly C3b deposition and its dysregulation due to impaired hydrolysis, protects against immune complex-mediated glomerular injury, likely by reducing the formation and persistence of pathogenic complement-containing immune complexes and their inflammatory sequelae.

Properties

Product Name

K-76 COONa

IUPAC Name

sodium;(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylate

Molecular Formula

C23H29NaO7

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C23H30O7.Na/c1-11-5-6-16-21(2,3)19(27)15(26)9-22(16,4)23(11)8-13-14(25)7-12(10-24)17(20(28)29)18(13)30-23;/h7,10-11,15-16,19,25-27H,5-6,8-9H2,1-4H3,(H,28,29);/q;+1/p-1/t11-,15-,16?,19-,22+,23-;/m1./s1

InChI Key

FHWRKPNFKLNEMF-SUSMBPLOSA-M

Synonyms

K 76 carboxylic acid
K 76 COOH
K-76 COONa
K-76 monocarboxylic acid
K-76 sodium carboxylate
K-76COOH
K76 COOH
K76COOH

Canonical SMILES

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)[O-])C=O)O)C)O)O)(C)C.[Na+]

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C(=O)[O-])C=O)O)(C[C@H]([C@H](C2(C)C)O)O)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.